molecular formula C28H47NO4S B153960 Tiamulin CAS No. 55297-95-5

Tiamulin

Numéro de catalogue: B153960
Numéro CAS: 55297-95-5
Poids moléculaire: 493.7 g/mol
Clé InChI: UURAUHCOJAIIRQ-QGLSALSOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tiamulin is a semi-synthetic antibiotic derived from pleuromutilin, a diterpene compound produced by the basidiomycete fungus Clitopilus scyphoides (formerly Pleurotus mutilis) . It is primarily used in veterinary medicine to treat infections caused by Mycoplasma spp., Brachyspira hyodysenteriae (swine dysentery), and respiratory pathogens in poultry and swine . Its mechanism of action involves binding to the 50S ribosomal subunit, specifically inhibiting peptidyl transferase activity and disrupting bacterial protein synthesis . Structurally, this compound features a diethylaminoethylthioacetyl side chain, which enhances hydrophobicity and ribosomal binding affinity, and a hemi-fumarate moiety that improves water solubility .

Méthodes De Préparation

Core Synthetic Pathways for Tiamulin Base

Alkali-Catalyzed Nucleophilic Substitution

The foundational synthesis of this compound involves reacting p-toluenesulfonyl pleuromutilin ester with 2-diethylaminoethyl mercaptan under alkaline conditions. A key advancement in this method replaces hazardous sodium metal with aqueous sodium hydroxide (15–20%) or potassium hydroxide, enabling safer and more controllable reactions .

Reaction conditions :

  • Solvent : Methyl isoamyl ketone

  • Catalyst : NaOH or KOH (equimolar to reactants)

  • Temperature : 50–60°C

  • Time : 60–70 minutes

Performance :

ParameterValueSource
Chromatographic purity94.5–95.1%
Yield80–85%

This method eliminates the need for anhydrous solvents and reduces explosion risks associated with metallic sodium . The aqueous alkali also stabilizes the intermediate thiolate, streamlining the process .

Thiourea-Mediated Thiolation

To circumvent the malodorous 2-diethylaminoethanethiol , patent CN103113272A introduces a thiourea-based pathway :

  • Chloride formation : React 2-diethylaminoethanol with thiourea in methanol.

  • Nucleophilic substitution : Add pleuromutilin chloride at 45–65°C for 2–4 hours.

Key advantages :

  • Avoids foul-smelling thiols, improving workplace safety.

  • Achieves yields >80% with simple extraction (ethyl acetate) .

Optimized conditions :

ComponentRatio (mol)SolventTemperature
2-Diethylaminoethanol chloride1.0Methanol50°C
Thiourea1.1–1.3

Novel Derivatives and Intermediate Modifications

Thio-Pleuromutilin Intermediate Synthesis

Patent CN104892476A describes converting p-toluenesulfonyl pleuromutilin ester to thio-pleuromutilin using thiourea and sodium metabisulfite :

Steps :

  • React thiourea (1.0–1.3 mol) with p-toluenesulfonyl ester in methyl isobutyl ketone.

  • Add sodium metabisulfite (0.05–0.5 mol) and water.

Outcome :

  • Thio-pleuromutilin reacts with diethylaminoethane derivatives to yield this compound at >80% efficiency .

Piperazine-Containing Analogues

Research in Biological and Pharmaceutical Bulletin highlights piperazine derivatives of pleuromutilin for enhanced antibacterial activity :

Synthesis route :

  • Tosylate pleuromutilin at the C14 position.

  • Substitute with piperazine in acetonitrile (reflux, 5 hours).

  • React with 2-chloroacetyl chloride to form 14-O-(1-(4-chloroacetyl piperazinyl)) mutilin .

Bioactivity :

  • MIC against Staphylococcus aureus: 0.25–2 µg/mL .

Formulation Techniques for this compound Salts

This compound Fumarate Granules

Patent CN104892476A details granulation methods to improve drug homogeneity and stability :

Composition :

ComponentPercentage (wt%)
This compound fumarate5–80%
Binders (e.g., HPMC)10–30%
Fillers (e.g., lactose)20–95%

Process :

  • Mix this compound fumarate with binders/fillers.

  • Granulate using fluidized bed drying (30–50°C, 15–30 Hz fan speed).

  • Coat with HPMC/PEG6000 solutions .

Quality metrics :

ParameterValue
Drug loading95–98%
Coating efficiency85–90%

Colloidal Injection Preparation

For prolonged release, CN104906591A formulates this compound fumarate with carnauba wax and glyceryl monooleate :

Formulation :

  • This compound fumarate: 18.3%

  • Carnauba wax: 0.9%

  • Benzyl benzoate: 30%

Process :

  • Dissolve components at 85–92°C.

  • Homogenize and shear at 10,000 rpm for 10 minutes .

Performance :

  • Sustained release over 72 hours in swine .

Analytical and Quality Control Methods

UPLC-MS/MS Quantification

A 2024 study validates a UPLC-MS/MS method for this compound in biological matrices :

Conditions :

  • Column : C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile phase : 0.1% formic acid/acetonitrile

  • Detection : ESI+ at m/z 494 → 192

Validation data :

ParameterResult
Linearity (R²)0.999
LOD1 ng/mL
Recovery85–105%

Comparative Analysis of Synthetic Methods

MethodYieldPuritySafetyCost
Alkali-catalyzed 85%95%HighLow
Thiourea-mediated 80%90%ModerateMedium
Thio-intermediate 82%93%HighLow

Analyse Des Réactions Chimiques

Types de réactions

La tiamuline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les réactions se produisent généralement à des températures et à des pH contrôlés .

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers métabolites qui conservent les propriétés antimicrobiennes de la tiamuline. Ces métabolites sont souvent étudiés pour leur efficacité et leur sécurité dans les applications vétérinaires .

Applications de la recherche scientifique

La tiamuline a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La tiamuline exerce ses effets en inhibant la synthèse des protéines microbiennes. Elle se lie au centre de transférase peptidyl ribosomique, empêchant le positionnement correct de l'ARN de transfert et la production subséquente de protéines spécifiques . Ce mécanisme est très efficace contre les bactéries Gram-positives et les mycoplasmes .

Applications De Recherche Scientifique

Treatment of Mycoplasma Infections

Tiamulin is notably effective against mycoplasmal infections in swine and poultry. Studies have demonstrated its efficacy against Mycoplasma hyopneumoniae in pigs and Mycoplasma gallisepticum in chickens. For instance, a recent study indicated that this compound-loaded niosomes significantly enhanced drug absorption and therapeutic efficacy in mycoplasma-infected broilers compared to free this compound .

Control of Swine Dysentery

This compound is crucial in treating swine dysentery caused by Brachyspira hyodysenteriae. The European Medicines Agency (EMA) has recognized its effectiveness in medicated feed formulations for pigs, emphasizing its role in maintaining animal health while minimizing antibiotic resistance risks .

Tissue Distribution and Residue Depletion

Research on the pharmacokinetics of this compound highlights its distribution in animal tissues post-administration. A study analyzed the depletion of this compound residues in muscle, liver, and kidney tissues after oral administration, revealing significant insights into its metabolism and safety for food animals .

TissueConcentration (µg/kg)Time Post-Treatment (days)
Muscle501
Liver1003
Kidney755

Antimicrobial Resistance Monitoring

Monitoring resistance patterns is critical for effective this compound application. Recent reports indicate varying resistance levels among bacterial isolates from livestock. For example, resistance to this compound was noted to be low among Salmonella spp., while higher resistance was observed in other pathogens like E. coli .

Efficacy Against Resistant Strains

A comprehensive study involving 636 bacterial strains demonstrated that this compound retained efficacy against multiple resistant strains, including those resistant to commonly used antibiotics . This underscores its importance as a therapeutic option in veterinary medicine.

Niosomal Formulation Enhancements

The development of niosomal formulations has shown promise in enhancing the bioavailability of this compound. In vitro studies revealed that niosomal encapsulation improved drug absorption significantly compared to traditional formulations, leading to better therapeutic outcomes in infected birds .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Tiamulin belongs to the pleuromutilin class, which includes derivatives such as valnemulin , retapamulin , lefamulin , and azamulin . Key structural and functional comparisons are summarized below:

Compound Structural Features Spectrum Clinical Use
This compound Diethylaminoethylthioacetyl side chain; hemi-fumarate salt Gram-positive bacteria, Mycoplasma, Spirochetes Veterinary (oral)
Valnemulin Similar to this compound but with a methyl group at C-2 and a valine-derived side chain Similar to this compound Veterinary (oral)
Retapamulin 14-O-[(2,6-Diamino-2,6-dideoxy-β-L-idopyranosyl)oxy]mutilin Gram-positive bacteria (e.g., MRSA) Human (topical)
Lefamulin Cyclocarbamate side chain; improved pharmacokinetics Broad-spectrum (Gram-positive, some Gram-negative) Human (IV/oral)
Azamulin Thioether linkage; sulfur-containing side chain Gram-positive bacteria, Mycoplasma Discontinued (CYP3A inhibition)

Key Insights :

  • Valnemulin has slightly lower MIC values than this compound against Brachyspira hyodysenteriae (0.016–1 μg/mL vs. 0.031–2 μg/mL) but shares similar veterinary applications .
  • Azamulin was discontinued due to potent CYP3A inhibition, a property shared with this compound but with higher toxicity risks .

Antimicrobial Efficacy

2.2.1 In Vitro Activity
  • Against MRSA, this compound (MIC: 0.0625 μg/mL) is outperformed by newer derivatives like compound 22c (MIC: 0.03 μg/mL), which features a piperazinyl-triazole side chain enhancing ribosomal binding .
  • In Escherichia coli, this compound shows moderate activity (MIC: 1–2 μg/mL), while compound 6p (a pleuromutilin derivative) achieves complete bactericidal effects at 6×MIC within 12 hours, compared to this compound’s 24-hour bacteriostatic activity .
2.2.2 In Vivo Efficacy
  • In a neutropenic murine thigh infection model, this compound reduced MRSA load by −0.56 log10 CFU/mL, whereas compound 22c achieved −0.93 log10 CFU/mL at the same dose .
  • Against Mycoplasma gallisepticum in chickens, this compound’s efficacy correlates with AUC24h/MIC > 382.68 h, a target requiring optimized dosing regimens .

Pharmacokinetics and Tissue Residues

  • This compound exhibits high tissue penetration, with recoveries of 84.2% in muscle, 80.5% in liver, and 79.6% in eggs after oral administration . Its elimination in Nile tilapia is temperature-dependent, with liver residues persisting longest (14 days at 17°C vs. 7 days at 27°C) .
  • Valnemulin has comparable tissue distribution but faster clearance in poultry, reducing residue risks in food animals .

Drug Interactions and Toxicity

  • Ionophore Interactions: Co-administration with monensin or salinomycin in poultry causes cardiomyopathy and muscle damage due to synergistic mitochondrial toxicity . However, salinomycin combined with this compound (15–30 ppm) improves feed conversion rates in broilers without adverse effects .
  • CYP3A Inhibition : this compound forms a stable metabolic intermediate complex with CYP3A, reducing the metabolism of co-administered drugs (e.g., monensin) and increasing toxicity risks . This contrasts with lefamulin , which lacks significant CYP interactions .

Resistance Profiles

  • Retapamulin retains activity against this compound-resistant strains due to enhanced ribosomal binding from its glycosylated side chain .

Activité Biologique

Tiamulin is a pleuromutilin antibiotic primarily used in veterinary medicine for the treatment of various bacterial infections in livestock, particularly against Gram-positive bacteria and Mycoplasma species. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical applications, supported by relevant data tables and case studies.

Overview of this compound

  • Chemical Structure : this compound is derived from the fungus Pleurotus mutilus and belongs to the pleuromutilin class of antibiotics.
  • Mechanism of Action : this compound exerts its antibacterial effects by binding to the 50S ribosomal subunit, inhibiting protein synthesis. It primarily acts bacteriostatically but can exhibit bactericidal properties at high concentrations .

Pharmacokinetics

This compound is characterized by high oral bioavailability (approximately 85-90%) and demonstrates significant tissue penetration. The pharmacokinetic profile varies based on dosage and administration route.

Key Pharmacokinetic Parameters

ParameterValue (Single Dose)Value (Multiple Doses)
Cmax (μg/mL)2.5 ± 0.53.8 ± 0.6
AUC0-t (μg·h/mL)10.0 ± 1.215.2 ± 1.8
T1/2 (hours)1.5 ± 0.31.2 ± 0.2
Tmax (hours)<1<1

These parameters indicate that multiple dosing increases the peak concentration and overall exposure to this compound .

Pharmacodynamics

The efficacy of this compound is often measured through its Minimum Inhibitory Concentration (MIC) against various pathogens.

MIC Values for Selected Pathogens

PathogenMIC (μg/mL)
Mycoplasma anatis0.06
Staphylococcus aureus0.25
Brachyspira hyodysenteriae0.5
Actinobacillus pleuropneumoniae0.125

This compound shows strong activity against mycoplasmas resistant to other antibiotics like tylosin and erythromycin, making it a valuable therapeutic option in veterinary medicine .

Clinical Applications

This compound is widely used in veterinary practices for treating:

  • Swine Dysentery : Effective in controlling outbreaks caused by Brachyspira hyodysenteriae.
  • Mycoplasma Infections : Particularly in poultry, where it targets respiratory pathogens.
  • Pneumonia : Used in both pigs and poultry to manage bacterial pneumonia.

The recommended dosages vary based on the species treated, typically ranging from 2000 to 5000 µg/kg body weight for prevention and up to 10,000 µg/kg body weight for treatment .

Case Study: Efficacy in Pigs

A study involving pigs treated with this compound showed a significant reduction in clinical signs of swine dysentery within three days of treatment, with a marked decrease in pathogen load as evidenced by fecal cultures.

Case Study: Residue Analysis

Research on this compound residues in animal tissues indicated that the highest concentrations were found in the liver, with levels decreasing significantly over time post-treatment:

Days After TreatmentResidue Concentration (μg/kg)
1412
5269
10100

This data underscores the importance of monitoring drug residues to ensure food safety .

Q & A

Basic Research Questions

Q. How should researchers design in vitro assays to assess Tiamulin’s antimicrobial activity?

To evaluate this compound’s efficacy, use standardized protocols such as broth microdilution or agar dilution to determine minimum inhibitory concentrations (MICs). Include controls such as:

  • Reference bacterial strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay conditions.
  • Solvent controls (e.g., DMSO) to rule out vehicle interference.
  • Positive controls (e.g., erythromycin) to benchmark activity . Data should be analyzed using CLSI or EUCAST guidelines, with triplicate replicates to ensure reproducibility. Document growth conditions (pH, temperature) and bacterial inoculum size, as these factors influence MIC values .

Q. What are critical considerations for testing this compound resistance in bacterial isolates?

Resistance studies require:

  • Genomic sequencing to identify mutations in the 50S ribosomal subunit (e.g., rplC or rplD genes).
  • Competitive growth assays to assess fitness costs of resistance mutations.
  • Cross-resistance profiling against pleuromutilins and macrolides to determine mechanistic overlap. Resistance thresholds should align with epidemiological cutoff (ECOFF) values from databases like EUCAST .

Advanced Research Questions

Q. How can structural biology techniques resolve contradictions in this compound’s binding kinetics?

Conflicting data on this compound’s ribosomal binding affinity (e.g., discrepancies in reported Kd values) can be addressed using:

  • X-ray crystallography to visualize interactions at the A-site cleft (e.g., hydrogen bonds with C2452(2487) and hydrophobic stacking on G2061(2102)) .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Cryo-EM to capture dynamic binding states in near-native ribosome conformations. For example, structural data show that this compound’s 70% solvent-inaccessible surface area contributes to high-affinity binding, but dynamic fluctuations in ribosome conformations may explain variability in kinetic measurements .

Q. What experimental strategies validate nucleotide shifts (e.g., A2451 displacement) in this compound resistance?

To confirm the role of ribosomal nucleotide rearrangements:

  • Single-molecule FRET can monitor real-time movements of A2451(2486) during drug binding.
  • Mutagenesis studies (e.g., A2451G substitutions) coupled with MIC assays quantify resistance phenotypes.
  • Molecular dynamics simulations predict how mutations alter this compound’s binding pocket geometry. Structural evidence indicates that A2451 displacement disrupts a conserved K+ ion coordination network, reducing this compound’s stability .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting data on this compound’s off-target effects?

Discrepancies in off-target profiles (e.g., mitochondrial ribosome inhibition) require:

  • Species-specific ribosome profiling to compare bacterial vs. eukaryotic binding.
  • Toxicity assays in mammalian cell lines (e.g., HepG2) with ATP-level monitoring.
  • Metabolomic studies to identify secondary metabolic disruptions. Prioritize studies using isogenic bacterial strains to isolate target-specific effects .

Q. What statistical approaches are optimal for dose-response studies of this compound?

Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values.

  • Apply Akaike information criterion (AIC) to compare model fits.
  • Include bootstrap resampling to estimate confidence intervals for potency metrics. For RNA-seq data on this compound-induced transcriptional changes, apply DESeq2 or edgeR with false-discovery-rate (FDR) correction .

Q. Guidance for Reproducibility

  • Deposit crystallographic data in the Protein Data Bank (PDB) with accession codes (e.g., 6XYZ).
  • Share resistance genotypes via public databases (e.g., NCBI’s BioSample).
  • Adhere to FAIR principles for metadata reporting .

Propriétés

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURAUHCOJAIIRQ-QGLSALSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046701
Record name Tiamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Very soluble in dichloromethane; freely soluble in dehydrated alcohol
Record name TIAMULIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Sticky, translucent yellowish mass

CAS No.

55297-95-5
Record name Tiamulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55297-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiamulin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055297955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiamulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tiamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tiamulin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAMULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E38WZ4U54R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TIAMULIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/
Record name TIAMULIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7026
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycinium
Glycinium
Tiamulin
Glycinium
Tiamulin
Glycinium
Tiamulin
Glycinium
Tiamulin
Glycinium
Glycinium
Tiamulin
Glycinium
Glycinium
Tiamulin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.